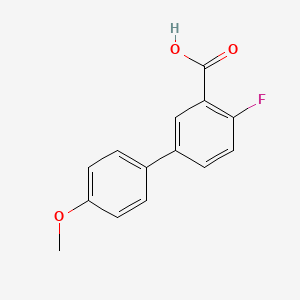

2-Fluoro-5-(4-methoxyphenyl)benzoic acid

Description

Overview of Halogenation Strategies in Organic Synthesis and Medicinal Chemistry

Halogenation, the introduction of one or more halogen atoms into a compound, is a fundamental and powerful transformation in organic synthesis. chemxyne.com Halogens, particularly fluorine, can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and membrane permeability. chemxyne.com

Several strategies are employed to introduce halogens into organic molecules, each with its own advantages and limitations. These can be broadly categorized as:

Electrophilic Halogenation: This method is commonly used for aromatic systems, where an electrophilic halogen source reacts with an electron-rich aromatic ring.

Nucleophilic Halogenation: This involves the displacement of a leaving group by a halide anion. Nucleophilic aromatic substitution is a key method for producing fluorinated aromatic compounds.

Radical Halogenation: Often initiated by UV light, this process is typically used for the halogenation of alkanes.

The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the reaction, which is paramount in the synthesis of complex molecules like pharmaceuticals.

Table 1: Common Halogenation Strategies and Reagents

| Strategy | Reagent Type | Common Reagents | Substrate Example |

| Electrophilic Aromatic Halogenation | Halogen + Lewis Acid | Br₂, FeBr₃ | Benzene (B151609) |

| Nucleophilic Aromatic Substitution | Fluoride (B91410) Salt | KF, CsF | Electron-deficient aryl chloride |

| Radical Halogenation | N-Halosuccinimide | NBS, NCS | Alkane, Allylic position |

| Sandmeyer Reaction | Diazonium salt + Copper(I) halide | Ar-N₂⁺Cl⁻, CuCl | Aniline derivative |

Significance of Biphenyl (B1667301) Motifs in Ligand Design and Material Science

The biphenyl moiety, consisting of two connected phenyl rings, is a privileged scaffold in both ligand design and materials science. Its significance stems from several key characteristics:

Structural Rigidity and Conformational Control: The biphenyl unit provides a well-defined and semi-rigid backbone. The rotational barrier around the central carbon-carbon single bond allows for the adoption of specific torsional angles (dihedral angles), which is critical for precise positioning of functional groups in three-dimensional space. This is a crucial aspect in designing ligands that fit into the specific binding pockets of proteins and other biological targets.

Extended π-System: The conjugated system spanning both rings provides a platform for π-π stacking interactions, which are important in molecular recognition and the self-assembly of materials. This electronic feature is also central to the properties of liquid crystals and organic light-emitting diodes (OLEDs).

Synthetic Accessibility: The development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has made the synthesis of substituted biphenyls highly efficient and versatile. researchgate.netmdpi.comdntb.gov.ua This allows for the systematic variation of substituents on either ring to fine-tune the properties of the final molecule.

In ligand design, the biphenyl scaffold serves as a core structure to which various pharmacophoric elements can be attached. In materials science, biphenyl derivatives are integral components of liquid crystals, conductive polymers, and other functional organic materials due to their unique optical and electronic properties.

Historical Context and Evolution of Research on Fluorinated Benzoic Acid Derivatives

The study of benzoic acid and its derivatives is foundational to organic chemistry. The introduction of fluorine into this basic scaffold marked a significant evolution, driven largely by the burgeoning field of medicinal chemistry. Early research focused on simple fluorinated analogs, but the profound impact of fluorine on biological activity quickly became apparent.

The development of new and more efficient fluorination methods has been a major catalyst for research in this area. Initially, harsh and often non-selective fluorinating agents limited the scope of accessible molecules. However, the advent of milder and more selective reagents, coupled with advances in synthetic methodologies like nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, has opened the door to a vast chemical space of complex fluorinated benzoic acid derivatives. smolecule.comresearchgate.net

These compounds are now recognized as critical intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, anti-cancer, and antibiotic agents. precedenceresearch.com Their utility also extends to agrochemicals and specialty materials. The ongoing exploration of fluorinated benzoic acids continues to yield novel compounds with enhanced properties and new applications.

Rationale for Investigating 2-Fluoro-5-(4-methoxyphenyl)benzoic acid as a Chemical Building Block

The compound this compound (CAS No. 1183866-69-4) is a prime example of a rationally designed chemical building block that leverages the advantageous properties of its constituent parts. chemtik.comchemscene.com The rationale for its investigation and use in synthesis is multifaceted and is based on the strategic combination of three key structural motifs: the 2-fluorobenzoic acid core, the biphenyl linkage, and the 4-methoxyphenyl (B3050149) group.

The 2-Fluorobenzoic Acid Moiety: The fluorine atom positioned ortho to the carboxylic acid group exerts a strong electron-withdrawing inductive effect. This can influence the acidity (pKa) of the carboxyl group and can participate in hydrogen bonding or other non-covalent interactions, which can be critical for molecular recognition at a biological target. Furthermore, the fluorine can serve to block metabolic degradation at that position.

The Biphenyl Scaffold: As discussed, this provides a semi-rigid and conformationally defined linker. The 1,2,4-substitution pattern on the first ring allows for a specific spatial orientation of the carboxylic acid, the fluorine atom, and the second phenyl ring. This defined geometry is essential for building molecules intended to fit into precisely shaped active sites.

The 4-Methoxyphenyl Group: The methoxy (B1213986) group is an electron-donating group that can modulate the electronic properties of the entire molecule. It is also a common feature in many biologically active compounds, where it can act as a hydrogen bond acceptor and contribute to favorable binding interactions.

The synthesis of this compound and related structures is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which provides a reliable and modular route. researchgate.netresearchgate.net For instance, 5-bromo-2-fluorobenzoic acid can be coupled with 4-methoxyphenylboronic acid to yield the target compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1183866-69-4 | chemtik.comchemscene.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₁FO₃ | chemtik.comchemscene.com |

| Molecular Weight | 246.23 g/mol | chemtik.comchemscene.com |

| Appearance | Solid (typical) | N/A |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYYQOALFPOLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681154 | |

| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183866-69-4 | |

| Record name | 4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 5 4 Methoxyphenyl Benzoic Acid and Its Analogues

Strategic Approaches for Biphenyl (B1667301) Core Construction

The formation of the central biphenyl linkage is a critical step in the synthesis of 2-fluoro-5-(4-methoxyphenyl)benzoic acid and its analogues. Modern organic synthesis offers several powerful methods to achieve this, each with its own advantages in terms of scope and efficiency.

Cross-Coupling Reactions: Optimization and Scope

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C-C bonds in organic synthesis. The Suzuki-Miyaura, Heck, and Sonogashira reactions are particularly relevant for the synthesis of biphenyl compounds.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and arylboronic acids. wikipedia.orgrsc.orgresearchgate.net For the synthesis of this compound, this would typically involve the coupling of a 2-fluorobenzoic acid derivative with a 4-methoxyphenylboronic acid derivative. The reaction is catalyzed by a palladium complex and requires a base. claremont.edunih.gov The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.com For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst. rsc.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.comwikipedia.org While not the most direct route to a simple biphenyl, it can be a valuable tool for synthesizing more complex analogues. The reaction typically employs a palladium catalyst and a base. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.govorganic-chemistry.org This reaction is particularly useful for synthesizing biphenyl analogues containing an alkyne linker, which can be further functionalized. Copper-free Sonogashira variants have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 1: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Coupling Partners | Catalyst System | Key Advantages |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium Catalyst + Base | High functional group tolerance, commercially available starting materials. |

| Heck | Unsaturated Halide + Alkene | Palladium Catalyst + Base | Good for synthesizing substituted alkenes and complex structures. mdpi.com |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper Co-catalyst | Useful for introducing alkyne functionality. wikipedia.orgnih.gov |

Directed ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. semanticscholar.orgrsc.orgoup.comacs.orgresearchgate.net In the context of this compound synthesis, a directing group on one of the aromatic rings can guide a strong base to deprotonate the adjacent ortho position, creating a nucleophilic carbanion. This intermediate can then be "quenched" with an electrophile to introduce a new substituent.

For example, the carboxylic acid group of a benzoic acid derivative can direct lithiation to the ortho position. semanticscholar.orgrsc.orgresearchgate.net Similarly, a fluorine atom can also act as a directing group in aromatic metalation. semanticscholar.org The resulting organometallic species can then react with an appropriate electrophile, such as a boronic ester, to set the stage for a subsequent cross-coupling reaction to form the biphenyl core.

C–H Functionalization for Late-Stage Diversification

Direct C–H functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex molecules at a late stage of a synthesis. exaly.comrsc.org This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics. For the synthesis of analogues of this compound, C–H functionalization could be used to introduce additional substituents onto the biphenyl core.

Palladium-catalyzed C–H activation/arylation of polyfluorobenzene derivatives is a known method for the synthesis of polyfluorobiphenyls. exaly.com Furthermore, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity and selectivity of various direct C-H functionalization reactions. rsc.org

Introduction and Manipulation of Fluorine and Methoxy (B1213986) Substituents

The fluorine and methoxy groups are crucial for the biological activity of many pharmaceutical compounds. Their introduction and manipulation require specific and regioselective synthetic methods.

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position on an aromatic ring can be achieved through various methods.

Electrophilic Fluorination: This involves the use of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom. nih.gov

Nucleophilic Fluorination: This method typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. The use of wet tetra-n-butylammonium fluoride (TBAF) has been shown to be an effective fluorine source in some reactions. acs.org

Deoxyfluorination: This technique converts a hydroxyl group into a fluorine atom.

The choice of fluorination method depends on the substrate and the desired regioselectivity. For instance, photocatalysis can be employed for the dual C–F and C–H functionalization to access multi-fluorinated biaryls. nih.gov

Methoxylation and Demethoxylation Protocols

The methoxy group can be introduced onto an aromatic ring through several methods. One common approach is the palladium-catalyzed ortho-C–H methoxylation of aryl halides. nih.gov This reaction utilizes a polarity-reversed N-O reagent to deliver the methoxy group. Alternatively, methoxylation can be achieved through nucleophilic aromatic substitution of a suitable leaving group with a methoxide (B1231860) source.

Conversely, demethoxylation , the removal of a methoxy group, can also be a useful transformation. This can be achieved under various conditions, including enzyme-mediated reactions or using specific catalysts. google.comresearchgate.net The ability to both add and remove methoxy groups provides flexibility in the synthesis of analogues.

Table 2: Methods for Functional Group Introduction and Manipulation

| Functional Group | Method | Reagents/Conditions | Key Features |

| Fluorine | Electrophilic Fluorination | N-fluorobenzenesulfonimide (NFSI) | Direct fluorination of C-H bonds. nih.gov |

| Nucleophilic Fluorination | Tetra-n-butylammonium fluoride (TBAF) | Displacement of a leaving group. acs.org | |

| Methoxy | C-H Methoxylation | Pd-catalysis, N-O reagent | Direct introduction of methoxy group. nih.gov |

| Methoxy (removal) | Demethoxylation | Various catalysts/enzymes | Cleavage of the methyl-oxygen bond. google.comresearchgate.net |

Carboxylic Acid Functional Group Transformation

A crucial step in the synthesis of this compound is the formation or unmasking of the carboxylic acid group. This is often achieved in the final stages of the synthetic sequence from precursor molecules like nitriles or esters.

Hydrolysis of Nitrile or Ester Precursors

The hydrolysis of nitriles and esters is a fundamental and widely used method for the preparation of carboxylic acids. These precursors can be synthesized through various methods, including cyanation of aryl halides or esterification of earlier intermediates.

For esters, the reaction typically involves saponification using a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water. chemicalbook.com The reaction proceeds through nucleophilic acyl substitution, followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid. A representative example is the hydrolysis of a methyl ester precursor, which can be achieved with high efficiency. chemicalbook.com For instance, the hydrolysis of methyl 2-fluoro-5-hydroxybenzoate using LiOH in a THF/water mixture yields 2-fluoro-5-hydroxybenzoic acid in 91% yield after stirring at room temperature for 16 hours. chemicalbook.com

Similarly, nitrile precursors can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing strong acids like sulfuric acid, can effectively convert the nitrile group to a carboxylic acid. epo.orggoogle.com This method is particularly useful for substrates that are stable in strongly acidic environments.

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 2-fluoro-5-hydroxybenzoate | LiOH·H₂O | THF/H₂O (3:1) | Room Temp. | 16 h | 91% | chemicalbook.com |

| 2-chloro-4-fluoro-5-nitrobenzotrichloride (to acid) | H₂SO₄ (80%) | - | 100-110°C | 3 h | 82% | epo.orggoogle.com |

Carbonylation Reactions

Carbonylation reactions offer a direct route to introduce a carboxylic acid moiety by incorporating carbon monoxide (CO) or a CO surrogate. Palladium-catalyzed carbonylation of aryl halides or triflates is a powerful tool for this transformation.

Recent advancements have focused on using CO-free carbonylation agents to avoid the handling of toxic, gaseous carbon monoxide. researchgate.net Formates, such as phenyl formate, can serve as effective CO surrogates in palladium-catalyzed reactions. acs.org For instance, palladium-catalyzed fluoro-carbonylation of aryl iodides can be achieved using 2-(difluoromethoxy)-5-nitropyridine (B1423797) as a source of both CO and fluoride, yielding acyl fluorides which can be subsequently hydrolyzed to the corresponding carboxylic acids. researchgate.netnih.gov This method shows broad functional group tolerance and can be applied to complex molecules. researchgate.net

Another approach involves the carboxylation of a Grignard reagent, formed from a corresponding aryl bromide, with carbon dioxide (CO₂). This classic method remains a viable route for introducing the carboxyl group into an aromatic ring system. stackexchange.com

| Substrate Type | CO Source | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Aryl Iodides | 2-(difluoromethoxy)-5-nitropyridine | Pd Catalyst | CO-free, mild conditions, forms acyl fluoride intermediate | researchgate.netnih.gov |

| Alkynes | Phenyl Formate | RuPhos Pd G3 | Aryloxycarbonylation, avoids gaseous CO | acs.org |

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is crucial for environmental and economic sustainability. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and novel catalytic systems.

Solvent-Free and Aqueous Reaction Conditions

Performing reactions in water or under solvent-free conditions represents a significant step towards greener synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. The Suzuki-Miyaura cross-coupling, a key reaction for forming the biphenyl core of the target molecule, has been successfully adapted to aqueous conditions. dntb.gov.uaresearchgate.net

For example, a green synthesis of various biphenyl carboxylic acids was achieved with yields over 90% in pure water at room temperature using a water-soluble fullerene-supported palladium nanocatalyst. dntb.gov.uaresearchgate.net This approach not only eliminates the need for volatile organic solvents but also allows for easy recycling of the catalyst. researchgate.net Another modification involves an inverse biphasic Suzuki coupling where reactants and products are in the aqueous phase, while the palladium catalyst resides in an organic phase, contacted via a phase transfer catalyst. scirp.org This system allows the catalyst-containing organic layer to be recycled multiple times with no loss of efficiency. scirp.org

Photoredox and Electrochemical Synthesis Approaches

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling unique chemical transformations under mild conditions. mdpi.com This methodology can be applied to the synthesis of fluorinated aromatic compounds by generating reactive radical intermediates. mdpi.com For instance, photoredox catalysis can facilitate C-H fluorination or the introduction of fluoroalkyl groups onto aromatic rings, providing alternative pathways to fluorinated precursors. mdpi.com

Electrochemical synthesis offers another green alternative by replacing chemical oxidants or reductants with electricity. researchgate.net Electrosynthesis can be conducted in aqueous media, further enhancing its environmental credentials. While specific electrochemical routes to this compound are not extensively documented, the principles have been applied to the synthesis of related fluorinated heterocycles, demonstrating the potential of this technology. researchgate.net Flow cells, in particular, can improve the efficiency, selectivity, and reproducibility of electrosynthetic methods compared to traditional batch setups. researchgate.net

Biocatalytic Pathways for Structural Modifications

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, aqueous conditions. While a complete biocatalytic synthesis of this compound is not established, enzymes can be used for key structural modifications on analogous compounds.

Research has shown that microorganisms can hydroxylate biphenyl carboxylic acid derivatives. researchgate.net For example, the fungus Cunninghamella elegans can transform biphenyl-4-carboxylic acid into 4'-hydroxybiphenyl-4-carboxylic acid. researchgate.net Interestingly, the presence of a fluorine atom can influence the rate of these transformations, with some fluorinated analogues being transformed more slowly or not at all. researchgate.net Furthermore, L,D-transpeptidases in bacteria can incorporate non-canonical D-amino acids into the bacterial cell wall, showcasing nature's ability to perform complex modifications on aromatic structures. nih.gov These examples highlight the potential for future development of biocatalytic steps, such as selective demethylation or hydroxylation, in the synthesis of complex benzoic acid derivatives.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 4 Methoxyphenyl Benzoic Acid

Reactivity Profiles of the Biphenyl (B1667301) Core

The reactivity of the biphenyl core is significantly influenced by the directing effects of its substituents, which control the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The existing substituents on 2-Fluoro-5-(4-methoxyphenyl)benzoic acid direct incoming electrophiles to specific positions. msu.edumasterorganicchemistry.com

Fluorine (-F) at position 2: An ortho-, para-directing deactivator. It withdraws electron density through induction but donates through resonance.

Carboxylic Acid (-COOH) at position 1: A meta-directing deactivator, withdrawing electron density through both induction and resonance.

Methoxy (B1213986) (-OCH₃) at position 4': A strong ortho-, para-directing activator, donating electron density through resonance.

The methoxy group's powerful activating effect makes the phenyl ring it is attached to (the 4'-methoxyphenyl ring) significantly more nucleophilic than the fluorinated benzoic acid ring. Consequently, electrophilic attack will preferentially occur on the methoxyphenyl ring, primarily at the positions ortho to the methoxy group (positions 3' and 5'). youtube.com The other ring is deactivated by the combined electron-withdrawing effects of the fluorine and carboxylic acid groups, making substitution on this ring less favorable. youtube.com

| Substituent | Position | Electronic Effect | Directing Influence |

| -F | 2 | Deactivating | Ortho, Para-directing |

| -COOH | 1 | Deactivating | Meta-directing |

| -OCH₃ | 4' | Activating | Ortho, Para-directing |

This interactive table summarizes the directing effects of the substituents on the biphenyl core.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. msu.edumasterorganicchemistry.comyoutube.com For this specific molecule, nitration would be expected to yield primarily 2-Fluoro-5-(3-nitro-4-methoxyphenyl)benzoic acid.

Nucleophilic aromatic substitution (SNAr) is a key reaction for this molecule, where a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The fluorine atom at the 2-position is susceptible to displacement because its carbon is rendered electrophilic by the electron-withdrawing effects of both the adjacent carboxylic acid group and the fluorine itself. pressbooks.pub This activation facilitates the attack of nucleophiles. pressbooks.pubresearchgate.net

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The presence of the ortho-carboxylic acid group is crucial for stabilizing this negatively charged intermediate. researchgate.net

A range of nucleophiles, including amines, alkoxides, and organometallic reagents (like Grignard or organolithium reagents), can displace the fluorine atom. researchgate.netnih.gov For instance, reaction with an amine (R₂NH) would yield a 2-(dialkylamino)-5-(4-methoxyphenyl)benzoic acid derivative. This pathway is synthetically valuable for creating complex molecular scaffolds from fluorinated precursors. researchgate.netossila.com

Carboxylic Acid Group Reactivity

The carboxylic acid moiety is a versatile functional group, enabling numerous derivatization strategies.

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions (Fischer esterification) or by using other derivatizing agents. rsc.org For example, reaction with methanol (B129727) and an acid catalyst yields the corresponding methyl ester.

Amidation: Formation of amides is readily achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. ibs.re.kr Alternatively, direct coupling with an amine using peptide coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) is an efficient method. ossila.comresearchgate.net

Anhydride Formation: Heating the carboxylic acid, especially with a dehydrating agent, can lead to the formation of a symmetric anhydride.

| Reaction | Typical Reagents | Product Functional Group |

| Esterification | Alcohol (e.g., CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (R₂NH) | Amide (-CONR₂) |

| Amidation (Direct Coupling) | Amine (R₂NH), Coupling Agent (e.g., HATU, DCC) | Amide (-CONR₂) |

This interactive table outlines common transformations of the carboxylic acid group.

Decarboxylation, the removal of the -COOH group as CO₂, is a synthetically useful transformation. For aromatic carboxylic acids, this often requires harsh conditions, such as high temperatures and the presence of a metal catalyst, typically copper or its salts (e.g., CuO in quinoline). google.com The reaction proceeds by replacing the carboxylic acid group with a hydrogen atom. In the case of this compound, successful decarboxylation would yield 4-fluoro-4'-methoxy-1,1'-biphenyl. This can be a strategic step in a multi-step synthesis where the carboxylic acid was initially needed as a directing group for other reactions, such as the ortho-amidation described previously. ibs.re.kr

Reactivity of the Methoxy Substituent

The methoxy group (-OCH₃) is an ether and is generally quite stable. However, it can be cleaved under strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction, known as demethylation or ether cleavage, converts the methoxy group into a hydroxyl group (-OH), yielding 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid. This transformation is valuable as it unmasks a phenolic hydroxyl group, which can then participate in a wide range of subsequent reactions, such as O-alkylation or esterification, further increasing the molecular diversity accessible from the parent compound.

Influence of the Methoxy Group on Aromatic Ring Activation

The methoxy group is a powerful activating group in electrophilic aromatic substitution reactions. This is due to its strong positive resonance effect (+R), where the lone pairs of electrons on the oxygen atom are delocalized into the π-system of the benzene (B151609) ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

While the methoxy group also exerts a moderate electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, the resonance effect is dominant. youtube.com The increased electron density is most pronounced at the positions ortho and para to the methoxy group. youtube.com

In the context of this compound, the methoxy group is located on the second phenyl ring. Therefore, it strongly activates this ring for electrophilic substitution at the positions ortho to the methoxy group (positions 3' and 5' of the biphenyl system). The other ring, substituted with the electron-withdrawing fluorine and carboxylic acid groups, is comparatively deactivated. This differential activation means that electrophilic reactions, such as nitration or halogenation, would be expected to occur selectively on the methoxy-substituted ring.

Role of Fluorine in Directing Reactivity and Stabilization

The fluorine atom at the 2-position of the benzoic acid ring plays a crucial role in modulating the molecule's reactivity and conformational properties through a combination of electronic and steric effects.

Inductive and Resonance Effects on Reaction Mechanisms

Fluorine is the most electronegative element, and its primary electronic influence is a potent electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org This effect significantly influences the reactivity of the benzoic acid ring system.

Increased Acidity: The strong -I effect of the ortho-fluorine atom helps to stabilize the negative charge of the carboxylate anion (conjugate base) formed upon deprotonation. libretexts.org By pulling electron density away from the carboxylate, the fluorine atom disperses the charge, making the conjugate base more stable and, consequently, the carboxylic acid more acidic compared to unsubstituted benzoic acid. libretexts.org

Deactivation towards Electrophilic Substitution: The inductive withdrawal of electron density deactivates the fluorine-substituted ring towards attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom itself can act as a leaving group in nucleophilic aromatic substitution reactions. sigmaaldrich.com The strong electron-withdrawing properties of both the fluorine and the adjacent carboxylic acid group make the carbon atom to which the fluorine is attached (C-2) electron-deficient and thus susceptible to attack by nucleophiles. This pathway is particularly relevant in the synthesis of heterocyclic structures where an intramolecular nucleophile displaces the fluorine atom. ossila.com

| Compound | Substituent | Position | pKa | Effect on Acidity |

|---|---|---|---|---|

| Benzoic acid | -H | - | 4.20 | Reference |

| 2-Fluorobenzoic acid | -F | ortho | 3.27 | Increased |

| 4-Methoxybenzoic acid | -OCH₃ | para | 4.47 | Decreased |

Impact on Conformation and Intramolecular Interactions

The presence of a fluorine atom ortho to the carboxylic acid group has a significant impact on the molecule's preferred three-dimensional shape and can lead to specific intramolecular interactions.

Conformational Restriction: The fluorine atom can influence the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. In some fluorinated benzoic acids, the carboxyl group is twisted out of the plane of the benzene ring to relieve steric strain. nih.govresearchgate.net

| Substituent | Position | Interaction Type | Potential Effect |

|---|---|---|---|

| -F | 2 | Inductive (-I) | Increases acidity; deactivates ring to electrophiles |

| -F | 2 | Intramolecular H-Bonding (O-H···F) | Stabilizes specific conformers |

| -COOH | 1 | Inductive/Resonance (-I, -R) | Deactivates ring to electrophiles |

| -OCH₃ | 4' | Resonance (+R) | Activates the second ring to electrophiles |

Structure Activity Relationship Sar and Molecular Design Exploiting the 2 Fluoro 5 4 Methoxyphenyl Benzoic Acid Scaffold

Design Principles for Modulating Interactions with Biological Targets

The design of potent and selective ligands based on the 2-Fluoro-5-(4-methoxyphenyl)benzoic acid scaffold is a nuanced process, heavily reliant on a deep understanding of how subtle structural modifications can influence biological activity. Key to this is the exploration of substituent effects and the conformational behavior of the molecule.

Exploration of Substituent Effects on Binding Affinity and Selectivity

The electronic and steric properties of substituents on both phenyl rings play a critical role in dictating the binding affinity and selectivity of derivatives. The fluorine atom at the 2-position, for instance, is not merely a simple bioisostere of hydrogen. Its high electronegativity can influence the pKa of the adjacent carboxylic acid and participate in specific hydrogen bonding or dipole-dipole interactions with the target protein. Furthermore, its presence can induce a twist in the biphenyl (B1667301) system, a conformational feature with significant implications for molecular recognition.

Systematic exploration of other positions on the phenyl rings has revealed key SAR trends. For example, in the context of certain enzyme inhibitors, the nature and position of substituents on the 4-methoxyphenyl (B3050149) ring can dramatically alter potency. While the methoxy (B1213986) group itself often provides beneficial interactions, its replacement with other functionalities, such as halogens or small alkyl groups, can fine-tune the electronic and lipophilic character of the molecule, leading to improved target engagement.

To illustrate these principles, consider the hypothetical SAR data for a series of analogs targeting a generic kinase, as detailed in the interactive table below.

| Compound ID | R1 (Position 3') | R2 (Position 4') | IC50 (nM) | Selectivity vs. Kinase B |

| 1 | H | OCH3 | 50 | 10-fold |

| 2 | H | Cl | 75 | 5-fold |

| 3 | H | CH3 | 60 | 8-fold |

| 4 | F | OCH3 | 30 | 20-fold |

| 5 | Cl | OCH3 | 45 | 15-fold |

This is a hypothetical data table for illustrative purposes.

As the table suggests, the introduction of a fluorine atom at the 3'-position (Compound 4) leads to a significant enhancement in potency and selectivity, highlighting the favorable impact of this modification.

Conformational Analysis and its Correlation with Molecular Recognition

The dihedral angle between the two phenyl rings of the biphenyl core is a crucial determinant of the molecule's three-dimensional shape and, consequently, its ability to fit into a protein's binding pocket. The ortho-fluoro substituent plays a pivotal role in influencing this angle, often forcing the rings out of planarity. This twisted conformation can be advantageous, as it may present the key interacting moieties in a more favorable orientation for binding.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are invaluable tools for studying the conformational preferences of these molecules. These studies have shown that the degree of twist can be further modulated by the introduction of other substituents, particularly at the ortho positions of either ring. The correlation between a specific range of dihedral angles and enhanced biological activity is a common theme in the optimization of ligands based on this scaffold. For instance, a dihedral angle between 40° and 60° might be optimal for fitting into the active site of a particular receptor, and medicinal chemists can rationally design molecules that favor this conformational space.

Scaffold Derivatization Strategies for Enhanced Functionalization

The inherent reactivity of the this compound scaffold at several key positions allows for a wide range of derivatization strategies aimed at enhancing its functional properties, such as potency, selectivity, and pharmacokinetic profile.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification. It often serves as a key anchoring point within the biological target, forming critical hydrogen bonds or ionic interactions. Esterification or amidation of the carboxylic acid can serve multiple purposes. Methyl or ethyl esters, for example, can act as prodrugs, masking the polar carboxylic acid to improve cell permeability, with the ester being subsequently cleaved by intracellular esterases to release the active drug.

Amide derivatives offer a more permanent modification, introducing a new vector for interaction. The synthesis of a library of amides with diverse amines can explore new binding interactions and modulate the physicochemical properties of the parent molecule.

Derivatization of the Phenyl Rings (e.g., Halogenation, Alkylation, Heterocycle Fusion)

The two phenyl rings of the scaffold are ripe for derivatization to explore the chemical space around the core structure.

Halogenation: The introduction of additional halogen atoms, such as chlorine or bromine, at various positions can influence the electronic properties and lipophilicity of the molecule. Halogens can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Alkylation: The addition of small alkyl groups, such as methyl or ethyl, can probe steric limits within the binding site and enhance van der Waals interactions.

Heterocycle Fusion: The fusion of heterocyclic rings, such as pyridines, pyrazoles, or indoles, to one of the phenyl rings can introduce new hydrogen bond donors and acceptors, significantly altering the interaction profile of the molecule and potentially leading to novel binding modes.

Isosteric Replacements and Bioisosteric Transformations

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of the this compound scaffold, this can be applied to several of its key functional groups.

The most common bioisosteric replacement is for the carboxylic acid moiety. Given that the acidic nature of the carboxyl group can sometimes lead to poor pharmacokinetic properties, its replacement with other acidic functional groups with similar spatial and electronic characteristics is often explored. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. Each of these groups maintains the ability to act as a hydrogen bond donor and acceptor while offering different pKa values and metabolic stability profiles.

The table below presents some common bioisosteric replacements for the carboxylic acid group and their general properties.

| Original Group | Bioisostere | Key Properties |

| Carboxylic Acid | Tetrazole | Acidic, metabolically stable, can participate in similar interactions. |

| Carboxylic Acid | Acylsulfonamide | Acidic, can improve metabolic stability and cell permeability. |

| Carboxylic Acid | Hydroxamic Acid | Can act as a chelating group for metal ions in enzyme active sites. |

Isosteric replacements can also be considered for other parts of the molecule. For instance, the methoxy group on the phenyl ring could be replaced with other small, electron-donating groups to modulate the electronic properties without significantly altering the steric profile. Similarly, the fluorine atom could, in some contexts, be replaced by other small, electronegative groups.

Rational Design of Advanced Chemical Probes and Ligands

The this compound scaffold has emerged as a valuable starting point for the development of sophisticated chemical probes and ligands. Its structural features, including the fluorine atom, methoxy group, and carboxylic acid handle, provide multiple avenues for chemical modification. This allows for the rational design of tools to investigate biological systems with high precision. The following sections detail strategies for creating advanced probes for photoaffinity labeling, bioconjugation, and fluorescence-based detection and imaging.

Photoaffinity Labeling and Bioconjugation Strategies

Photoaffinity labeling (PAL) is a powerful technique for identifying the specific protein targets of a small molecule. nih.govnih.gov This method involves designing a probe that can covalently bind to its target protein upon activation by light. The design of such probes based on the this compound scaffold requires careful consideration of three key components: the parent scaffold for target recognition, a photoreactive group for covalent cross-linking, and often a reporter tag for detection and identification. nih.gov

Commonly used photoreactive groups that can be incorporated into the scaffold include benzophenones, aryl azides, and diazirines. nih.gov Aryldiazirines, particularly trifluoromethylphenyl diazirines, are often favored due to their small size and high reactivity upon photolysis, which generates a carbene that can form a covalent bond with nearby amino acid residues in the binding pocket. nih.govnih.gov

The placement of the photoreactive group and a linker is critical to ensure that the probe retains its affinity for the target protein. Structure-activity relationship (SAR) studies of the parent scaffold would inform the optimal position for modification. For instance, if the carboxylic acid group is not essential for binding, it can be used as an attachment point for a linker connected to the photoreactive moiety.

Bioconjugation strategies for the this compound scaffold would similarly leverage its functional groups to attach it to larger biomolecules or surfaces. The carboxylic acid can be activated to form an amide bond with an amine-containing linker or biomolecule. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. nih.gov In this approach, the scaffold could be modified with an alkyne or azide (B81097) group, allowing it to be "clicked" onto a complementary functionalized biomolecule.

Below is a hypothetical table illustrating the design of photoaffinity probes based on the this compound scaffold:

| Probe ID | Parent Scaffold | Photoreactive Group | Linker | Reporter Tag |

| PAL-1 | This compound | Benzophenone | Polyethylene glycol (PEG) | Biotin |

| PAL-2 | This compound | Phenyl azide | Alkyl chain | Alkyne (for click chemistry) |

| PAL-3 | This compound | Trifluoromethylphenyl diazirine | None (directly attached) | None |

Fluorescent and Radioligand Development

The development of fluorescent probes and radioligands from the this compound scaffold enables the visualization and quantification of its interactions with biological targets in vitro and in vivo.

Fluorescent Probes:

A fluorescent probe is created by attaching a fluorophore to the parent scaffold. The choice of fluorophore and its attachment point are crucial design considerations. The fluorophore should have suitable photophysical properties, such as a high quantum yield and photostability. Common fluorophores include fluorescein, rhodamine, and BODIPY dyes. nih.gov The linker connecting the fluorophore to the scaffold must be designed to minimize steric hindrance that could interfere with target binding.

For example, a fluorescent probe could be synthesized by coupling a BODIPY fluorophore to the carboxylic acid group of this compound via a flexible PEG linker. The resulting probe would allow for the visualization of the target protein's localization within cells using fluorescence microscopy.

The following table presents hypothetical data for the development of fluorescent probes:

| Probe ID | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Target Affinity (Kd, nM) |

| FP-1 | BODIPY-FL | 503 | 512 | 0.92 | 50 |

| FP-2 | Rhodamine B | 555 | 580 | 0.70 | 75 |

| FP-3 | Fluorescein | 494 | 518 | 0.95 | 120 |

Radioligand Development:

Radioligands are essential tools in drug discovery and molecular imaging techniques like Positron Emission Tomography (PET). The this compound scaffold is a promising candidate for radiolabeling, particularly with fluorine-18 (B77423) (¹⁸F), a commonly used positron-emitting radionuclide. nih.govfigshare.com The existing fluorine atom on the scaffold could potentially be replaced with ¹⁸F in the final step of the synthesis.

Alternatively, a prosthetic group containing ¹⁸F could be attached to the molecule. For instance, a fluoroethyl group could be added to the methoxy position, a strategy that has been successful in the development of other PET radioligands. nih.govfigshare.com The resulting radioligand, such as [¹⁸F]this compound, would allow for the non-invasive imaging and quantification of its target in living subjects.

Key considerations in radioligand development include maintaining high affinity and selectivity for the target, as well as ensuring appropriate pharmacokinetic properties for in vivo imaging.

A hypothetical data table for radioligand development is shown below:

| Radioligand | Isotope | Precursor | Radiochemical Yield (%) | Molar Activity (GBq/µmol) | In vitro Affinity (Ki, nM) |

| [¹⁸F]FPMB | ¹⁸F | Des-fluoro precursor | 35 | 150 | 1.5 |

| [¹¹C]MPMB | ¹¹C | Des-methyl precursor | 25 | 200 | 1.2 |

Computational and Theoretical Investigations of 2 Fluoro 5 4 Methoxyphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential, and atomic charges. These calculations provide insights into the molecule's reactivity and intermolecular interactions.

Vibrational analysis, also performed using DFT, calculates the frequencies and intensities of molecular vibrations. The resulting theoretical vibrational spectrum can be compared with experimental data (e.g., from infrared or Raman spectroscopy) to confirm the molecular structure and assign spectral bands to specific vibrational modes.

Conformation Analysis and Conformational Landscapes

Most molecules are not rigid and can exist in various spatial arrangements, known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. By systematically rotating the rotatable bonds within 2-Fluoro-5-(4-methoxyphenyl)benzoic acid, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Transition State Modeling for Reaction Mechanism Elucidation

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Transition state modeling aims to locate the geometry and energy of this transient species. By identifying the transition state, chemists can calculate the activation energy of a reaction, providing insights into the reaction rate and mechanism. For a molecule like this compound, this could be used to study its synthesis, degradation, or metabolic pathways.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes of this compound over time. These simulations are particularly useful for understanding how the molecule behaves in a solvent, such as water, and how its conformation is influenced by its surroundings. This provides a more realistic picture of the molecule's dynamic behavior compared to static quantum chemical calculations.

Ligand-Protein Docking and Molecular Mechanics (MM) Calculations for Binding Site Interactions

If this compound were being investigated as a potential drug candidate, ligand-protein docking would be a critical computational tool. This technique predicts the preferred orientation of the molecule when it binds to a specific protein target. Molecular Mechanics (MM) calculations are then often used to estimate the binding affinity between the ligand and the protein. These calculations are based on a classical force field that describes the potential energy of the system, providing a computationally efficient way to screen potential drug candidates and understand the key interactions that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for establishing a mathematical correlation between the structural properties of a chemical compound and its biological activity. These models are instrumental in drug discovery and toxicology for predicting the efficacy or potential adverse effects of novel molecules like this compound.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, these descriptors can be categorized into several groups: electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).

The development process for a predictive model involves several key steps:

Data Set Compilation : A series of compounds structurally related to this compound with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is assembled.

Descriptor Calculation : A wide range of theoretical molecular descriptors is calculated for each compound in the series.

Model Building : Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation : The predictive power of the resulting model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For biphenyl (B1667301) benzoic acid derivatives, QSAR studies have been employed to optimize their properties as therapeutic agents. nih.govdrugbank.com For instance, a hypothetical QSAR model might identify that the biological activity is positively correlated with the accessible surface area of the methoxy (B1213986) group and negatively correlated with the electrostatic charge on the fluorine atom. Such insights guide the rational design of new, more potent analogues. zsmu.edu.ua

Below is a table of common structural descriptors that would be relevant for developing a QSAR model for this compound and its analogues.

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Receptor binding interactions, metabolic stability |

| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality | Ligand-receptor complementarity, steric hindrance |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Molecular shape, size, and degree of branching |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, transport properties |

Prediction of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. These theoretical spectra are invaluable for confirming molecular structures determined through synthesis and for interpreting experimental data. scielo.org.za

Computational NMR and IR Spectral Predictions for Structural Assignment

Theoretical calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The standard approach involves optimizing the molecular geometry of this compound using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). ajchem-a.com

NMR Spectroscopy: Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard (e.g., Tetramethylsilane). A strong correlation between the calculated and experimental chemical shifts confirms the structural assignment. niscpr.res.in

Below is a table of illustrative predicted NMR chemical shifts for this compound, based on typical values for similar structural fragments.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~12.0 - 13.0 | ~168.0 - 172.0 |

| Methoxy Group (OCH₃) | ~3.8 - 3.9 | ~55.0 - 56.0 |

| Aromatic Protons | ~6.9 - 8.1 | ~114.0 - 160.0 |

| Fluorine-bearing Carbon | N/A | ~158.0 - 162.0 (JCF coupling) |

IR Spectroscopy: The same optimized geometry is used to compute vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. niscpr.res.inmdpi.com The predicted spectrum helps in assigning specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid, the C-F stretch, and the C-O stretches of the methoxy group. researchgate.net

An illustrative table of key predicted IR frequencies for the molecule is provided below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | ~3400 - 3500 | Broad, Strong |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1750 | Strong |

| C=C Stretch (Aromatic) | ~1580 - 1620 | Medium-Strong |

| C-O Stretch (Methoxy/Acid) | ~1250 - 1300 | Strong |

| C-F Stretch | ~1200 - 1250 | Strong |

UV-Vis Absorption and Fluorescence Property Calculations

The electronic properties, including UV-Vis absorption and fluorescence, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za These calculations, typically performed on the DFT-optimized ground-state geometry, provide information about the electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

UV-Vis Absorption: TD-DFT calculations yield the excitation energies and oscillator strengths (f) for the primary electronic transitions. researchgate.net The transition with the highest oscillator strength often corresponds to the maximum absorption wavelength (λmax) observed in an experimental UV-Vis spectrum. The calculations are frequently performed using a solvent model (e.g., IEFPCM) to simulate solution-phase conditions. niscpr.res.inyoutube.com

Fluorescence Properties: While absorption is calculated from the ground state, fluorescence is an emission process from the first excited state. To predict fluorescence, the geometry of the molecule is first optimized in its first excited state. The energy difference between this relaxed excited state and the ground state corresponds to the emission energy, which can be used to predict the fluorescence spectrum. Benzoic acid derivatives are known to exhibit fluorescence, a property that can be modulated by substituents and explored computationally. rsc.orgnih.gov

The following table presents illustrative TD-DFT calculation results for the principal electronic transition of this compound.

| Parameter | Predicted Value | Description |

| λmax | ~300 - 330 nm | Wavelength of maximum UV absorption |

| Excitation Energy | ~3.7 - 4.1 eV | Energy required for the electronic transition |

| Oscillator Strength (f) | > 0.1 | A measure of the transition's probability |

| Major Contribution | HOMO → LUMO | The primary molecular orbitals involved in the transition |

Advanced Analytical Techniques for Characterization and Elucidation of 2 Fluoro 5 4 Methoxyphenyl Benzoic Acid Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-Fluoro-5-(4-methoxyphenyl)benzoic acid derivatives. Its primary strength lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, providing a high degree of confidence in its identification.

When coupled with fragmentation techniques (MS/MS), HRMS can reveal the connectivity of the molecule. The parent ion is isolated, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint, allowing for the differentiation of isomers and the confirmation of substituent positions. For this compound, key fragmentations would include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, cleavage of the ether bond, and fragmentation of the biphenyl (B1667301) backbone.

Table 1: Hypothetical HRMS Data for this compound (C₁₄H₁₁FO₃)

| Ion/Fragment Description | Formula | Calculated Exact Mass | Observed Mass (example) |

| [M+H]⁺ (Protonated Molecule) | C₁₄H₁₂FO₃⁺ | 247.0765 | 247.0762 |

| [M-H₂O+H]⁺ (Loss of Water) | C₁₄H₁₀FO₂⁺ | 229.0660 | 229.0657 |

| [M-COOH]⁺ (Loss of Carboxyl) | C₁₃H₁₀FO⁺ | 201.0710 | 201.0708 |

| [C₇H₇O]⁺ (Methoxyphenyl fragment) | C₇H₇O⁺ | 107.0497 | 107.0495 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, advanced 2D techniques are often necessary for complex derivatives.

Two-dimensional NMR experiments provide correlation data that reveal how different atoms are connected within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY would be used to map out the proton networks on both aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is essential for assigning the ¹³C spectrum, which often has lower resolution and lacks coupling information in its standard proton-decoupled form.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the methoxy (B1213986) protons to the methoxy-bearing carbon on the phenyl ring, or from the aromatic protons to the quaternary carbons of the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational preferences, such as the relative orientation of the two aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | C | ~168 (COOH) | H-6, H-2 |

| 2 | C | ~160 (d, ¹JCF ≈ 250 Hz) | H-3, H-4 |

| 3 | C | ~118 (d, ²JCF ≈ 20 Hz) | H-4 |

| 4 | C | ~132 | H-3, H-6 |

| 5 | C | ~125 | H-4, H-6, H-2', H-6' |

| 6 | C | ~115 (d, ²JCF ≈ 25 Hz) | H-4 |

| 1' | C | ~130 | H-2', H-6', H-3', H-5' |

| 2', 6' | C | ~128 | H-3', H-5' |

| 3', 5' | C | ~114 | H-2', H-6', OCH₃ |

| 4' | C | ~160 | H-3', H-5', OCH₃ |

| OCH₃ | C | ~55 | OCH₃ |

| - | H-3 | ~7.3 | C-2, C-4, C-5 |

| - | H-4 | ~7.6 | C-2, C-5, C-6 |

| - | H-6 | ~7.9 | C-1, C-2, C-4, C-5 |

| - | H-2', H-6' | ~7.5 | C-4', C-5 |

| - | H-3', H-5' | ~7.0 | C-1', C-4' |

| - | OCH₃ | ~3.8 | C-4' |

(Note: Predicted values are estimates. 'd' denotes a doublet due to C-F coupling.)

Solid-State NMR (ssNMR) provides structural information on materials in their solid form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful non-destructive technique to identify and characterize them. By detecting subtle differences in the chemical shifts and relaxation times of nuclei (e.g., ¹³C, ¹⁹F), ssNMR can determine the number of unique molecules in the asymmetric unit of a crystal lattice and probe intermolecular interactions. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. For this compound derivatives, key vibrational modes include the O-H and C=O stretches of the carboxylic acid, the C-O stretches of the ether and acid, C-F stretches, and various vibrations of the aromatic rings. mdpi.comijtsrd.com The position and shape of these bands can also provide information about hydrogen bonding and molecular conformation. For instance, the C=O stretching frequency can shift depending on whether the carboxylic acid exists as a monomer or a hydrogen-bonded dimer. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |

| Carboxylic Acid | C=O stretch | 1710 - 1680 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Ether | C-O stretch (asymmetric) | 1275 - 1200 |

| Fluoroaromatic | C-F stretch | 1250 - 1100 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. For chiral derivatives of this compound that exhibit atropisomerism (chirality arising from hindered rotation about a single bond), X-ray crystallography can determine the absolute stereochemistry. Furthermore, it reveals detailed information about the crystal packing, including intermolecular interactions like hydrogen bonding, halogen bonding, and π-π stacking, which govern the macroscopic properties of the material. rsc.orgresearchgate.net

Chiral Separation Techniques (e.g., Chiral HPLC, SFC) for Enantiomeric Purity and Resolution

While this compound itself is achiral, its derivatives, particularly those with bulky ortho-substituents that restrict rotation around the biaryl bond, can be chiral atropisomers. nih.govnih.gov Determining the enantiomeric purity of such compounds is crucial. Chiral separation techniques, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), are employed for this purpose. These methods can separate the two enantiomers, allowing for their quantification to determine the enantiomeric excess (ee). The development of a robust chiral separation method is essential for both analytical characterization and for preparative isolation of single enantiomers. nsf.govucj.org.ua

Future Research Directions and Emerging Applications of Fluorinated Biphenyl Carboxylic Acids

Development of Innovative Synthetic Routes with Reduced Environmental Footprint

The synthesis of fluorinated biphenyl (B1667301) carboxylic acids traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods often involve harsh reaction conditions, toxic organic solvents, and expensive catalysts that can leach into the final product. Future research is intensely focused on developing greener, more sustainable synthetic methodologies.

Key areas of innovation include:

Aqueous Phase Synthesis : Performing Suzuki-Miyaura coupling in water is a significant step towards greener synthesis. researchgate.net This approach minimizes the use of volatile organic compounds (VOCs). Research has demonstrated that variously substituted biphenyl carboxylic acids can be synthesized in high yields at room temperature in pure water using a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.netnih.gov

Recyclable Catalysts : A major drawback of homogeneous palladium catalysts is the difficulty of their recovery and reuse. mdpi.com To address this, researchers are developing heterogeneous catalysts immobilized on solid supports like polymers, organogels, or microencapsulated matrices. nih.govbohrium.comresearchgate.net These supported catalysts can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss of activity, making the process more cost-effective and environmentally friendly. nih.govbohrium.comresearchgate.netacs.org

Electrochemical Methods : Organic electrolysis presents a novel approach, using electricity to drive the synthesis of fluorine-containing aromatic carboxylic acids from readily available fluorinated aromatic compounds and carbon dioxide. hokudai.ac.jp This method avoids the need for stoichiometric chemical oxidants or reductants, reducing waste generation. hokudai.ac.jp

Continuous Flow Synthesis : Moving from batch processing to continuous flow systems offers numerous advantages, including enhanced safety, better process control, higher yields, and reduced solvent consumption. rsc.orgnih.gov For biphenyl synthesis, continuous flow methods have demonstrated higher productivity and significantly lower environmental impact compared to traditional batch approaches. rsc.org

Table 1: Comparison of Synthetic Routes for Biphenyl Carboxylic Acids

| Method | Advantages | Disadvantages | Key Research Focus |

|---|---|---|---|

| Traditional Suzuki Coupling | High yields, good functional group tolerance | Use of organic solvents, catalyst contamination, difficult catalyst recovery | Not applicable |

| Aqueous Suzuki Coupling | Environmentally friendly (uses water), reduced VOCs | May require specialized water-soluble catalysts or phase-transfer agents | Development of highly active and stable catalysts in water researchgate.netnih.gov |

| Recyclable Heterogeneous Catalysts | Easy catalyst separation and reuse, reduced cost, lower metal leaching | Can have lower activity than homogeneous counterparts, potential for support degradation | Designing robust and highly active polymer, magnetic, or gel-supported catalysts mdpi.combohrium.comresearchgate.netacs.org |

| Organic Electrolysis | Uses CO2 as a C1 source, avoids harsh reagents | Requires specialized electrochemical equipment, substrate scope may be limited | Expanding the range of applicable fluorinated substrates and improving energy efficiency hokudai.ac.jp |

| Continuous Flow Synthesis | Improved safety and control, higher throughput, reduced waste | Higher initial equipment cost | Integration of in-line purification and real-time analytics rsc.orgnih.gov |

Exploration of Novel Target Engagement Mechanisms for Drug Discovery

The presence of a fluorine atom in a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com For fluorinated biphenyl carboxylic acids, the fluorine atom is not merely a passive substituent but an active contributor to target engagement. Future research is aimed at a deeper understanding and strategic exploitation of these interactions.

Key aspects under investigation include:

Enhanced Binding Affinity : Fluorine's high electronegativity can lead to favorable electrostatic interactions with receptor pockets. benthamscience.comresearchgate.net It can also participate in non-covalent interactions such as hydrogen bonds (with the fluorine acting as a weak acceptor) and halogen bonds, which can significantly enhance the binding affinity and selectivity of a ligand for its target protein. tandfonline.com

Modulation of Physicochemical Properties : A fluorine substituent can lower the pKa of a nearby carboxylic acid group, influencing its ionization state at physiological pH. mdpi.com This can affect solubility, cell membrane permeability, and the ability to interact with specific residues in a binding site. nih.govencyclopedia.pub Furthermore, fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target. nih.govresearchgate.net

Metabolic Blocking : By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of a drug can be significantly increased. mdpi.com The carbon-fluorine bond is very strong and resistant to enzymatic cleavage, thus prolonging the drug's half-life in the body. nih.gov

The introduction of fluorine can alter a molecule's conformation due to electronic effects, which can pre-organize the drug into a bioactive conformation that fits more precisely into the target's binding site. This conformational control is a subtle but powerful tool for enhancing potency.

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design and Optimization

The complexity of synthesizing functional molecules like fluorinated biphenyl carboxylic acids has spurred the integration of artificial intelligence (AI) and machine learning (ML) into the chemical discovery and development process. nih.gov These computational tools are revolutionizing how chemists design synthetic routes and optimize reaction conditions. thieme-connect.com

Key applications include:

Retrosynthesis Prediction : AI-powered retrosynthesis tools can propose viable synthetic pathways for complex target molecules. chemcopilot.comzju.edu.cn Trained on vast databases of known chemical reactions, these models, often using architectures like Transformers or sequence-to-sequence (seq2seq), can identify novel and efficient disconnections, helping chemists to devise innovative synthetic strategies. mit.edunih.govarxiv.org

Reaction Outcome Prediction : Machine learning models can predict the likely outcome of a chemical reaction, including yield and potential side products, without the need for physical experimentation. This allows for the rapid virtual screening of different reaction conditions and starting materials. nih.gov

Process Optimization : ML algorithms, particularly Bayesian optimization, can efficiently navigate the complex, multi-variable space of reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions with a minimal number of experiments. nih.govacs.org This accelerates the development process and reduces the consumption of resources. nih.gov

Table 2: AI and Machine Learning Tools in Chemical Synthesis

| Tool/Technique | Application | Function |

|---|---|---|

| Transformer/Seq2Seq Models | Retrosynthesis Planning | Predicts potential reactants from a target product molecule by treating chemical reactions as a "language translation" task. nih.govarxiv.org |

| Graph Neural Networks (GNNs) | Retrosynthesis & Property Prediction | Represents molecules as graphs to learn relationships between structure and reactivity or properties. chemcopilot.com |

| Bayesian Optimization | Reaction Optimization | Iteratively suggests new experimental conditions to test in order to find the global optimum (e.g., maximum yield) in the fewest steps. acs.org |

| Computer-Aided Synthesis Planning (CASP) | Synthetic Route Design | Generates and ranks multiple potential multi-step reaction pathways based on feasibility and other metrics. nih.gov |

Sustainable Production and Scalable Manufacturing Processes for Advanced Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production of advanced intermediates like 2-Fluoro-5-(4-methoxyphenyl)benzoic acid presents significant challenges, particularly concerning safety, cost, and sustainability. pharmtech.com Future research is focused on developing robust and scalable manufacturing processes that are both economically viable and environmentally responsible.

Key strategies for sustainable and scalable production include:

Continuous Flow Chemistry : As mentioned previously, continuous flow reactors offer superior control over reaction parameters, leading to more consistent product quality and higher yields. nih.gov Their smaller footprint and enhanced safety profile make them particularly suitable for handling hazardous reagents often used in fluorination chemistry. nih.govpharmtech.com The synthesis of biphenyl derivatives in flow has been shown to be more productive and generate less waste than batch methods. rsc.org

Process Intensification : This involves designing smaller, more efficient, and more focused manufacturing processes. By combining multiple reaction steps into a single, continuous operation (telescoped synthesis), waste from intermediate workups and purifications can be minimized.

Solvent and Reagent Selection : A critical aspect of sustainable manufacturing is the careful selection of solvents and reagents. This includes replacing hazardous solvents with greener alternatives, using catalytic rather than stoichiometric reagents, and developing processes that minimize waste streams.